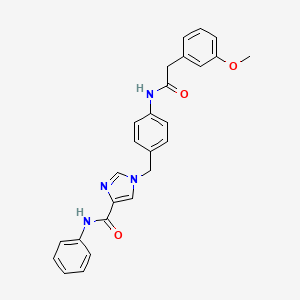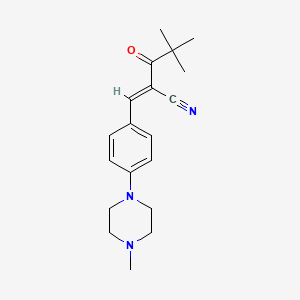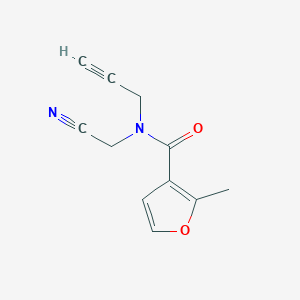
1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, also known as MI-2, is a small molecule inhibitor that is used to target the MALT1 protein. MALT1 is a protease that is involved in the activation of the NF-κB signaling pathway, which is a key regulator of immune responses. MI-2 has been shown to be effective in inhibiting MALT1 activity, making it a potential therapeutic agent for a range of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of imidazole derivatives, including compounds structurally related to "1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide," are pivotal in developing new chemical entities with potential therapeutic applications. These compounds are often synthesized through multi-step organic reactions, involving key intermediates like acetamides and benzimidazoles, followed by rigorous characterization using spectroscopic methods such as NMR, IR, and mass spectrometry to elucidate their structures (Bhaskar et al., 2019).
Biological Activities
Research into the biological activities of imidazole derivatives, including antimicrobial, antiviral, and anti-inflammatory properties, is extensive. These compounds have shown promise in various assays, indicating their potential as lead compounds for further drug development. For instance, derivatives have been evaluated for their antimicrobial efficacy against a range of bacterial and fungal pathogens, showcasing significant inhibitory activities that could pave the way for new treatments for infectious diseases (Incerti et al., 2017).
Anticancer Potential
The exploration of imidazole derivatives in cancer research has revealed their potential as cytotoxic agents against various cancer cell lines. The synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, structurally related to imidazole derivatives, has demonstrated significant anti-inflammatory and analgesic activities, alongside promising results in cyclooxygenase inhibition assays, indicating their potential in cancer therapy (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have identified compounds with significant anticonvulsant activities. These findings highlight the potential of imidazole derivatives in the development of new therapeutic agents for the management of seizure disorders (Aktürk et al., 2002).
Molecular Docking and Computational Studies
Molecular docking and computational studies on imidazole derivatives have provided insights into their interactions with biological targets, elucidating mechanisms of action and guiding the optimization of these compounds for enhanced biological activities. Such studies are crucial in the rational design of imidazole-based therapeutics (Al-Ostoot et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-33-23-9-5-6-20(14-23)15-25(31)28-22-12-10-19(11-13-22)16-30-17-24(27-18-30)26(32)29-21-7-3-2-4-8-21/h2-14,17-18H,15-16H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFPZGKLXRZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)


![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)


![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)
![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)
![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)